molecular formula C7H9NO2 B15092312 3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile

3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile

Cat. No.: B15092312
M. Wt: 139.15 g/mol
InChI Key: XOYSLYZLEDUURQ-UHFFFAOYSA-N
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Description

3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile is a chemical compound with the molecular formula C7H9NO2. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a nitrile group. The compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile typically involves the reaction of 3-methyloxetan-3-yl methanol with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction to facilitate the formation of the oxetane ring and the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxetane derivatives with additional oxygen functionalities.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted oxetane derivatives with various functional groups.

Scientific Research Applications

3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-oxetanemethanol: A related compound with a hydroxyl group instead of a nitrile group.

    3-Methyloxetan-3-yl methanol: Another similar compound with a methanol group.

Uniqueness

3-(3-Methyloxetan-3-yl)-3-oxopropanenitrile is unique due to the presence of both an oxetane ring and a nitrile group, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for synthetic and industrial applications.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

3-(3-methyloxetan-3-yl)-3-oxopropanenitrile

InChI

InChI=1S/C7H9NO2/c1-7(4-10-5-7)6(9)2-3-8/h2,4-5H2,1H3

InChI Key

XOYSLYZLEDUURQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)C(=O)CC#N

Origin of Product

United States

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